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Introduction
GV-58, a novel purine derivative, has emerged as a significant modulator of neuronal

excitability with considerable therapeutic potential. Identified chemically as (2R)-2-[(6-{[(5-

methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol, GV-58 was

developed as a structural analog of (R)-roscovitine.[1][2] Its core purine scaffold is pivotal to its

biological activity, primarily acting as an agonist for N- and P/Q-type voltage-gated calcium

(Ca2+) channels.[1][3] This targeted action leads to a slowing of channel deactivation and a

subsequent increase in presynaptic calcium influx, a mechanism that holds promise for treating

neuromuscular disorders characterized by compromised neurotransmitter release, such as

Lambert-Eaton myasthenic syndrome (LEMS) and spinal muscular atrophy.[1][3] Beyond its

effects on calcium channels, GV-58 has also been shown to modulate voltage-gated sodium

(Na+) channels.[2] This guide provides a comprehensive technical overview of the purine

scaffold of GV-58, detailing its biological activities, the experimental protocols used to elucidate

its function, and the signaling pathways it influences.

Core Structure and Chemical Identity
The foundational structure of GV-58 is a purine ring system, a bicyclic aromatic organic

compound consisting of a pyrimidine ring fused to an imidazole ring. The specific substitutions

on this purine scaffold are critical for its selective biological activity.
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Chemical Name: (2R)-2-[(6-{[(5-methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-

yl)amino]butan-1-ol[2]

Data Presentation: Quantitative Analysis of GV-58's
Biological Activity
The following tables summarize the key quantitative data regarding the effects of GV-58 on

various ion channels and at the neuromuscular junction.

Table 1: Effect of GV-58 on Voltage-Gated Calcium (Ca2+) Channels

Parameter
Ion Channel
Type

Value
Cell
Line/System

Reference

EC50 N-type (CaV2.2) 7.21 µM Not specified [3]

EC50
P/Q-type

(CaV2.1)
8.81 µM Not specified [3]

Fold Increase in

Tail Current

Integral

N-type (CaV2.2) ~32-fold Not specified [1]

Fold Increase in

Tail Current

Integral

P/Q-type

(CaV2.1)
~33-fold Not specified [1]

Agonist Activity

on L-type

(CaV1.3)

L-type (CaV1.3)

No measurable

effect up to 100

µM

Not specified [1]

Table 2: Effect of GV-58 on Voltage-Gated Sodium (Na+) Channels in GH3 Cells

Parameter Value Reference

EC50 for Peak INa 8.9 µM [2]

EC50 for Late INa 2.6 µM [2]
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Table 3: Effect of GV-58 on Neuromuscular Junction (NMJ) Transmission

Parameter Condition Value System Reference

Miniature End-

Plate Potential

(mEPP)

Frequency

Vehicle Control 3.27 s-1
LEMS model

mouse NMJ
[3]

Miniature End-

Plate Potential

(mEPP)

Frequency

50 µM GV-58 10.45 s-1
LEMS model

mouse NMJ
[3]

Synaptic

Transmission
1 mM GV-58

No consistent

alteration

Larval

Drosophila and

crayfish NMJs

[4]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Electrophysiological Recordings of Voltage-Gated Ion
Channels
Objective: To determine the effect of GV-58 on the activity of voltage-gated calcium and sodium

channels.

Cell Lines:

GH3 pituitary cells[2]

NSC-34 motor neuron-like cells[2]

Methodology:

Cell Culture: Cells are cultured under standard conditions.
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Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an

amplifier and data acquisition system.

Solutions:

External Solution (for Na+ currents): Typically contains (in mM): 140 NaCl, 5 KCl, 1 CaCl2,

1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsF, 10 NaCl, 1

MgCl2, 10 EGTA, and 10 HEPES, adjusted to pH 7.2.

Specific ion channel blockers (e.g., tetrodotoxin for Na+ channels, ω-conotoxin for Ca2+

channels) are used to isolate the current of interest.

Voltage-Clamp Protocols:

To elicit Ca2+ currents: Cells are held at a negative holding potential (e.g., -80 mV) and

then depolarized to various test potentials. The resulting inward Ca2+ currents are

measured. Tail currents are recorded upon repolarization.

To elicit Na+ currents: Cells are held at a holding potential of -80 mV and depolarized to

-10 mV to evoke peak and late Na+ currents.[2]

Data Analysis:

Current amplitudes, activation and inactivation kinetics, and current-voltage (I-V)

relationships are analyzed before and after the application of GV-58 at various

concentrations.

EC50 values are calculated by fitting the concentration-response data to a Hill equation.

Neuromuscular Junction (NMJ) Transmission Assays
Objective: To assess the impact of GV-58 on synaptic transmission at the neuromuscular

junction.

Systems:
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Lambert-Eaton Myasthenic Syndrome (LEMS) passive transfer mouse model[1]

Larval Drosophila and crayfish neuromuscular junctions[4]

Methodology (LEMS Mouse Model):

Animal Model: LEMS is induced in mice via passive transfer of serum from LEMS patients.

Muscle Preparation: The extensor digitorum longus (EDL) muscle with its nerve is dissected

and mounted in a recording chamber.

Electrophysiological Recordings: Intracellular recordings are made from muscle fibers using

sharp microelectrodes. The motor nerve is stimulated to evoke end-plate potentials (EPPs).

Spontaneous miniature EPPs (mEPPs) are also recorded.

Experimental Conditions: Recordings are made in the presence of vehicle (e.g., DMSO) and

then after incubation with GV-58 (e.g., 50 µM for 30 minutes).[1][3]

Data Analysis: EPP amplitude, quantal content (the number of neurotransmitter vesicles

released per nerve impulse), and mEPP frequency are measured and compared between

control and GV-58 treated conditions.

Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
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Caption: Signaling pathway of GV-58 at the presynaptic terminal.
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Caption: Experimental workflow for electrophysiological recording.

Conclusion
The purine scaffold of GV-58 serves as a versatile platform for modulating neuronal ion

channels. Its primary role as a potent agonist of N- and P/Q-type calcium channels

underscores its potential as a therapeutic agent for neuromuscular disorders. The quantitative
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data and experimental protocols detailed in this guide provide a solid foundation for

researchers and drug development professionals to further explore the therapeutic applications

and mechanism of action of this promising compound. While the precise synthesis protocol for

GV-58 is not publicly detailed, its origin as a modification of (R)-roscovitine provides a starting

point for synthetic chemists. Future research will likely focus on optimizing the purine scaffold

to enhance efficacy, selectivity, and pharmacokinetic properties, paving the way for novel

treatments for a range of debilitating neurological conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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